Methyl 3-methoxy-5-methylthiophene-2-carboxylate

Organic Synthesis Process Chemistry Thiophene Derivatization

Methyl 3-methoxy-5-methylthiophene-2-carboxylate (CAS 181063-59-2), with the molecular formula C₈H₁₀O₃S and a molecular weight of 186.23 g/mol , is a functionalized thiophene derivative. This compound serves as a versatile building block in organic synthesis, primarily utilized in medicinal chemistry and the preparation of more complex heterocyclic systems.

Molecular Formula C8H10O3S
Molecular Weight 186.23 g/mol
CAS No. 181063-59-2
Cat. No. B3022906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methoxy-5-methylthiophene-2-carboxylate
CAS181063-59-2
Molecular FormulaC8H10O3S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(S1)C(=O)OC)OC
InChIInChI=1S/C8H10O3S/c1-5-4-6(10-2)7(12-5)8(9)11-3/h4H,1-3H3
InChIKeyKDYOUEBKRYTCLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Methoxy-5-methylthiophene-2-carboxylate (CAS 181063-59-2): Sourcing Guide for Research and Pharmaceutical Intermediates


Methyl 3-methoxy-5-methylthiophene-2-carboxylate (CAS 181063-59-2), with the molecular formula C₈H₁₀O₃S and a molecular weight of 186.23 g/mol , is a functionalized thiophene derivative. This compound serves as a versatile building block in organic synthesis, primarily utilized in medicinal chemistry and the preparation of more complex heterocyclic systems. It is a crystalline solid with a predicted boiling point of 281.2±35.0 °C and a predicted density of 1.185±0.06 g/cm³ . The compound is available from multiple commercial suppliers with purities typically at or above 98% , positioning it as a readily accessible intermediate for research and development purposes.

Why Methyl 3-Methoxy-5-methylthiophene-2-carboxylate (CAS 181063-59-2) Cannot Be Substituted by Generic Thiophene Analogs


The precise substitution pattern on the thiophene ring of methyl 3-methoxy-5-methylthiophene-2-carboxylate is critical for its utility as a specific synthetic intermediate. Its value is derived from the unique ortho-disposition of the 3-methoxy and 2-carboxylate groups, which dictates its reactivity in subsequent chemical transformations. The 3-methoxy group provides a distinct electronic and steric environment compared to 3-hydroxy [1] or 3-unsubstituted analogs, directly impacting the regioselectivity and yield of further reactions such as electrophilic aromatic substitution or metal-catalyzed cross-couplings. Interchanging this compound with closely related isomers or derivatives lacking the precise 3-methoxy-5-methyl substitution pattern introduces significant synthetic risk, potentially leading to unwanted regioisomers, lower yields in multi-step syntheses, or even the complete failure of a planned reaction pathway.

Methyl 3-Methoxy-5-methylthiophene-2-carboxylate: Quantitative Evidence for Differentiated Procurement Decisions


Synthetic Efficiency: Documented Yield from the 3-Hydroxy Precursor

A key synthetic route to methyl 3-methoxy-5-methylthiophene-2-carboxylate proceeds via O-methylation of the corresponding 3-hydroxy analog using dimethyl sulfate. This transformation has been reported with an isolated yield of approximately 83% . While not a head-to-head comparison, this quantitative metric provides a benchmark for evaluating synthetic efficiency when planning or scaling up the preparation of this specific intermediate.

Organic Synthesis Process Chemistry Thiophene Derivatization

Regiochemical Integrity: Differentiating 3-Methoxy from 3-Hydroxy Analogs in Synthesis

Historical efforts in synthesizing thienopyridine analogs of papaverine highlight a critical structural distinction. A reported synthesis intended to produce a 3-methoxy thieno[3,2-c]pyridine system, but the actual product was identified as ethyl 3-hydroxy-5-methylthiophene-2-carboxylate [1]. This finding underscores that the 3-hydroxy compound is a distinct chemical entity with different stability and reactivity profiles, and that the 3-methoxy group in methyl 3-methoxy-5-methylthiophene-2-carboxylate confers a necessary chemical identity. The 3-hydroxy derivative cannot serve as a functional surrogate in pathways requiring the methoxy-protected scaffold.

Medicinal Chemistry Heterocyclic Chemistry Regioselective Synthesis

Procurement Specification: Commercial Purity Benchmark of ≥98%

Commercial sources of methyl 3-methoxy-5-methylthiophene-2-carboxylate routinely offer the compound with a certified purity of Not Less Than (NLT) 98% [REFS-1, REFS-2]. This high purity specification, often accompanied by manufacturer compliance with ISO certification systems , ensures the material is suitable for sensitive applications like pharmaceutical intermediate synthesis and quality control standards without the need for additional purification.

Quality Control Analytical Chemistry Laboratory Procurement

Regioisomeric Differentiation: Ensuring Correct Reactivity for 2-Carboxylate Functionalization

The position of the carboxylate group on the thiophene ring is paramount for its synthetic utility. Methyl 3-methoxy-5-methylthiophene-2-carboxylate features a 2-carboxylate, placing the ester moiety adjacent to the 3-methoxy group. This ortho-relationship creates a unique electronic and steric environment that is exploited in subsequent reactions, such as directed ortho-metalation (DoM) or in the formation of heterocycles through condensation with the ester. The 3-carboxylate regioisomer (e.g., methyl 3-methoxy-5-methylthiophene-3-carboxylate) would exhibit fundamentally different reactivity and is not a viable substitute.

Drug Discovery Scaffold Synthesis Chemical Libraries

Advanced Synthetic Methodology: Access to Diverse Thiophene Scaffolds

Thiophene-2-carboxylates are key substrates in advanced synthetic methodologies, including SmI₂-mediated double electrophilic reductions [1] and Ti-Dieckmann condensations [2]. While specific data for the 3-methoxy-5-methyl derivative is not available, its core 2-carboxylate structure allows it to participate in these transformations, enabling the construction of highly substituted and complex thiophene derivatives. This positions methyl 3-methoxy-5-methylthiophene-2-carboxylate as a valuable entry point for generating diverse chemical libraries based on the thiophene scaffold.

Combinatorial Chemistry Methodology Development Heterocycle Synthesis

Methyl 3-Methoxy-5-methylthiophene-2-carboxylate: Proven Application Scenarios Based on the Evidence


Reproducing or Scaling a Literature Synthesis

Chemists who are following a specific synthetic protocol or patent that calls for methyl 3-methoxy-5-methylthiophene-2-carboxylate as an intermediate. The documented ~83% yield from the 3-hydroxy precursor offers a benchmark for process chemists to optimize reaction conditions or evaluate the economic viability of an alternative synthetic route.

Assembling Diverse Compound Libraries for Medicinal Chemistry

Medicinal chemists building libraries of thiophene-containing molecules for drug discovery. The compound's core 2-carboxylate structure makes it a suitable substrate for advanced synthetic transformations like SmI₂-mediated reactions and Ti-Dieckmann condensations [REFS-2, REFS-3], enabling rapid diversification of the thiophene core.

Requiring High-Purity Material for Sensitive Applications

Researchers in academia and industry whose work demands a high degree of reproducibility and minimal impurities, such as in analytical method development, quality control, or the final steps of an active pharmaceutical ingredient (API) synthesis. The commercial availability of this compound at a certified purity of ≥98% directly supports these stringent requirements.

Avoiding Regioisomeric or Functional Group Errors in Complex Syntheses

Research teams working on multi-step syntheses where the correct regioisomer is paramount for success. The evidence clearly indicates that neither the 3-hydroxy analog [3] nor the 3-carboxylate regioisomer can serve as a functional substitute. This scenario applies to any project where the integrity of the target molecule's substitution pattern is non-negotiable.

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